1-Cyclopropyl-1H-1,2,4-triazol-3-amine
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Overview
Description
1-Cyclopropyl-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C5H8N4 and a molecular weight of 124.15 g/mol It features a triazole ring system with a cyclopropyl group attached to it
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine typically involves the reaction of cyclopropylamine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of cyclopropylamine and 1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride . The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropyl group or the amino group is replaced by other functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
1-Cyclopropyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring system allows for hydrogen bonding and other interactions with target proteins, enhancing its efficacy .
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives such as:
1H-1,2,4-Triazol-3-amine: This compound lacks the cyclopropyl group but shares the triazole ring system.
1-(1H-1,2,4-Triazol-3-yl)-1H-tetrazole: This compound features both triazole and tetrazole rings and is used in nitrogen-rich gas generators.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.
Biological Activity
1-Cyclopropyl-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C5H8N4 and a CAS number of 1785627-17-9. The cyclopropyl group attached to the triazole ring is significant in modulating its biological activity. The structural features contribute to its lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties against a range of pathogens:
- Antibacterial Activity : Studies indicate that compounds within the triazole family demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibitory activity .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Research indicates it can inhibit various fungal strains effectively:
- In vitro Studies : In laboratory settings, this compound exhibited antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values significantly lower than conventional antifungal agents like fluconazole .
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.0156 µg/mL |
Aspergillus niger | 0.0312 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Proliferation Inhibition : Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For example, it showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10 µM .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways of pathogens and cancer cells. For instance, it has been noted to inhibit adenosine deaminase (ADA), which is crucial in purine metabolism .
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives including this compound against multi-drug resistant bacterial strains. The results indicated that the compound was effective in reducing bacterial load in infected animal models.
- Fungal Infections : Clinical trials have assessed the effectiveness of triazole derivatives for treating systemic fungal infections in immunocompromised patients. The results showed improved outcomes compared to standard treatments.
Properties
IUPAC Name |
1-cyclopropyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCOUGQDMIWSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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